A Comprehensive Technical Guide to 4-(3-Piperidinyl)pyrimidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 4-(3-Piperidinyl)pyrimidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of 4-(3-Piperidinyl)pyrimidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics.
Introduction: The Significance of the Piperidinyl Pyrimidine Scaffold
The fusion of pyrimidine and piperidine rings creates a molecular architecture that is frequently encountered in biologically active compounds. The pyrimidine ring, a core component of nucleobases, offers a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The piperidine moiety, a saturated heterocycle, can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, while also providing a key interaction point with biological macromolecules. The combination of these two pharmacophores in 4-(3-Piperidinyl)pyrimidine hydrochloride suggests a high potential for this compound as a lead structure in drug discovery programs.
Chemical Structure and Physicochemical Properties
2.1. Chemical Structure
The chemical structure of 4-(3-Piperidinyl)pyrimidine hydrochloride is characterized by a pyrimidine ring substituted at the 4-position with a piperidin-3-yl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Chemical Name: 4-(Piperidin-3-yl)pyrimidine hydrochloride Molecular Formula: C₉H₁₄ClN₃ Molecular Weight: 200.68 g/mol
2.2. Physicochemical Data
A summary of the key physicochemical properties of 4-(3-Piperidinyl)pyrimidine and its hydrochloride salt is presented in the table below. It is important to note that some of these properties are predicted or inferred from related structures due to the limited availability of experimental data for this specific compound.
| Property | Value | Source/Method |
| CAS Number | 1185194-36-8 (free base) | Synblock[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4][5] | Inferred from hydrochloride salts of similar compounds. |
| pKa | Not available | - |
| Appearance | Likely a white to off-white solid.[4] | Inferred from similar compounds. |
Synthesis of 4-(3-Piperidinyl)pyrimidine Hydrochloride
3.1. Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process, starting from commercially available reagents.
Caption: Proposed synthetic pathway for 4-(3-Piperidinyl)pyrimidine hydrochloride.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
-
To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Chloropyrimidine
-
This step would typically involve a variation of the Pinner synthesis, starting from malondialdehyde and formamidine hydrochloride, followed by chlorination. For the purpose of this guide, we will assume 4-chloropyrimidine is a commercially available starting material or synthesized via established literature procedures.
Step 3: Synthesis of tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate
-
In a flame-dried flask under an inert atmosphere, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and 4-chloropyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Step 4: Synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride
-
Dissolve the purified tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (4M, excess) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
The product hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-Piperidinyl)pyrimidine hydrochloride.
Potential Biological Activity and Therapeutic Applications
The piperidinyl pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7] While the specific biological profile of 4-(3-Piperidinyl)pyrimidine hydrochloride is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas.
4.1. Kinase Inhibition
Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The piperidine substituent can be modified to achieve selectivity and improve pharmacokinetic properties.
Caption: Conceptual signaling pathway illustrating potential kinase inhibition.
4.2. Central Nervous System (CNS) Activity
The piperidine ring is a common feature in many CNS-active drugs. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a valuable component for targeting receptors and enzymes in the brain. Depending on further substitution, derivatives of 4-(3-Piperidinyl)pyrimidine could be explored for their potential as modulators of neurotransmitter receptors or as enzyme inhibitors relevant to neurological disorders.
Analytical and Characterization Methods
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-(3-Piperidinyl)pyrimidine hydrochloride.
5.1. Analytical Workflow
Caption: A typical analytical workflow for compound characterization.
5.2. Recommended Analytical Protocols
| Technique | Parameters | Expected Results |
| ¹H NMR | 400 MHz, DMSO-d₆ | Characteristic peaks for pyrimidine and piperidine protons. |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Signals corresponding to the 9 carbon atoms in the structure. |
| LC-MS | C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid. ESI+ mode. | A peak corresponding to the [M+H]⁺ ion of the free base. |
| HPLC | C18 column, isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water with TFA or phosphate buffer), UV detection at an appropriate wavelength (e.g., 254 nm).[8][9] | A single major peak indicating the purity of the compound. |
Step-by-Step HPLC Method for Purity Analysis:
-
Preparation of Standard Solution: Accurately weigh and dissolve 4-(3-Piperidinyl)pyrimidine hydrochloride in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the retention time and peak area of the main component. Calculate the purity of the sample by the area normalization method.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-(3-Piperidinyl)pyrimidine hydrochloride. The following guidelines are based on the safety data for structurally related compounds.[3][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[3][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][10][11] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-(3-Piperidinyl)pyrimidine hydrochloride represents a promising chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure suggests a high likelihood of biological activity, particularly in the areas of kinase inhibition and CNS modulation. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers aiming to explore its therapeutic potential further. Rigorous experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.
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